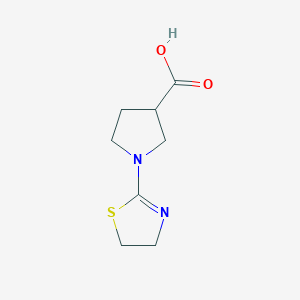
1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a thiazole ring fused with a pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of a thiazole derivative with a pyrrolidine precursor. One common method includes the use of 2,3-dibromopropylisothiocyanate and triethylamine, which react with a pyrrolidine derivative to form the desired compound . The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the thiazole ring .
Scientific Research Applications
1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 4,5-dihydrothiazole and thiazolo[4,5-b]pyridine share structural similarities and exhibit comparable biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol also share structural features and are studied for their biological activities.
Uniqueness
1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid is unique due to its fused thiazole-pyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c11-7(12)6-1-3-10(5-6)8-9-2-4-13-8/h6H,1-5H2,(H,11,12) |
InChI Key |
JVINTOJNYZAGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



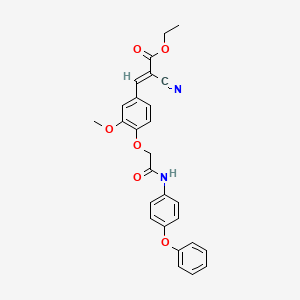
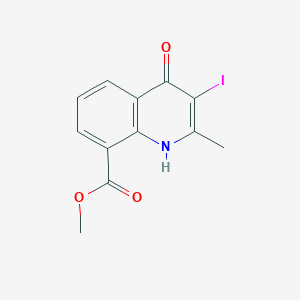
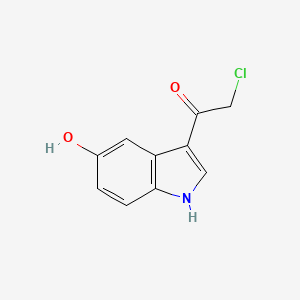
![(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B12996391.png)

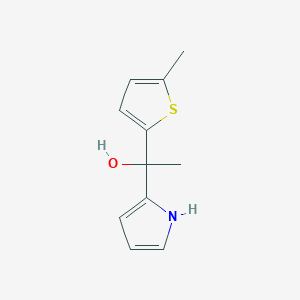


![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
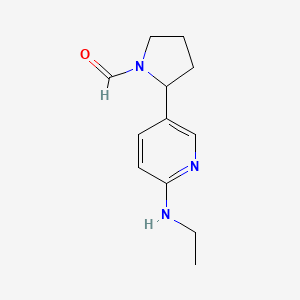
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)

